molecular formula C15H11FN2O2 B2733188 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 324067-74-5

2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2733188
CAS No.: 324067-74-5
M. Wt: 270.263
InChI Key: NLUIAIQQZXQIRE-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative featuring a 2-fluorophenylaminomethyl substituent. The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors.

Properties

IUPAC Name

2-[(2-fluoroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUIAIQQZXQIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance its binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Source Evidence
Target Compound 2-Fluorophenylaminomethyl C₁₅H₁₂FN₂O₂ 284.27 g/mol Synthetic yield: 42% (analog); NMR/HRMS-TOF confirmed
5-Amino-2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC6017) 3-Fluorophenylmethyl C₁₅H₁₂FN₂O₂ 284.27 g/mol Similar yield (42%); altered fluorophenyl positioning may affect receptor interactions
2-{[(4-Chlorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione 4-Chlorophenylaminomethyl C₁₅H₁₂ClN₂O₂ 298.72 g/mol Chlorine’s larger size and lipophilicity may enhance membrane permeability vs. fluorine
2-(2,6-Dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione 2,6-Dioxopiperidin-3-yl + tetrafluoro C₁₃H₈F₄N₂O₄ 332.21 g/mol E3 ligase activator; fluorination improves proteolysis-targeting chimera (PROTAC) efficacy
2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione 3-Aminophenyl C₁₄H₁₀N₂O₂ 238.25 g/mol Free amino group enables conjugation or hydrogen bonding in drug design

Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 2-fluorophenyl group contrasts with ZHAWOC6017’s 3-fluorophenyl substituent. Fluorine’s electron-withdrawing nature and ortho positioning may sterically hinder interactions or alter π-stacking compared to meta-substituted analogs .
  • In 4-chlorophenyl derivatives (e.g., ), chlorine’s higher lipophilicity and polarizability could enhance binding to hydrophobic pockets but reduce metabolic stability compared to fluorine.

Functional Group Modifications: The dioxopiperidin-3-yl moiety in introduces hydrogen-bonding capacity and conformational rigidity, enabling interactions with E3 ligases—a feature absent in the target compound. Aminophenyl derivatives (e.g., ) offer reactive sites for further derivatization, broadening therapeutic applications.

Synthetic and Analytical Data :

  • The target compound and ZHAWOC6017 share identical molecular formulas and yields (42%), suggesting analogous synthetic pathways (e.g., nucleophilic substitution or reductive amination) .
  • NMR and HRMS-TOF are standard characterization methods for isoindole-1,3-dione derivatives, ensuring structural fidelity .

Biological Relevance :

  • Fluorinated derivatives (e.g., ) are prominent in PROTAC development, leveraging fluorine’s metabolic stability and van der Waals interactions.
  • The target compound’s lack of a dioxopiperidine or PROTAC-oriented substituent may limit its utility in targeted protein degradation but could favor other mechanisms (e.g., enzyme inhibition).

Biological Activity

The compound 2-{[(2-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and pharmacokinetic profiles.

  • Molecular Formula : C16H13FN2O2
  • Molecular Weight : 284.285 g/mol
  • CAS Number : 41679713

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line assay, revealing promising results:

  • Mean GI50 : 15.72 μM
  • Mean TGI : 50.68 μM

These values indicate the concentration required to inhibit cell growth by 50% and to completely inhibit cell growth, respectively. The compound showed notable cytotoxic effects against various cancer cell lines, including:

Cell LineGP (%)
HOP-62 (Lung)-17.47
SF-539 (CNS)-49.97
MDA-MB-435 (Melanoma)-22.59
OVCAR-8 (Ovarian)-27.71
DU-145 (Prostate)-44.35
MDA-MB-468 (Breast)-15.65

The compound's efficacy suggests it could be a candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects has not been fully elucidated; however, preliminary studies suggest it may interfere with cell cycle progression and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by their structural components. Modifications at the phenyl ring and the amide group have been shown to affect potency and selectivity against different cancer types. For instance, the presence of electron-withdrawing groups enhances activity by improving solubility and cellular uptake.

Pharmacokinetics

Pharmacokinetic studies using SwissADME software indicate that the compound possesses favorable drug-like properties:

  • Lipophilicity : LogP values suggest good membrane permeability.
  • Solubility : Predicted solubility is adequate for oral bioavailability.
  • Metabolic Stability : Expected to undergo moderate metabolic transformation.

Case Studies

In a recent study published in MDPI, researchers synthesized and characterized various derivatives of isoindole compounds. Among these, this compound was highlighted for its strong antitumor activity across multiple cancer cell lines .

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